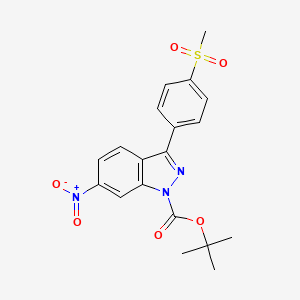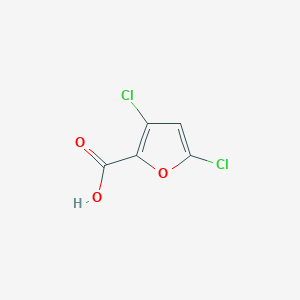
1-(Quinolin-6-yl)-2-(pyridin-2-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-yl-1-quinolin-6-ylethanone is a complex organic compound characterized by its fused ring structure, which includes a pyridine ring and a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-yl-1-quinolin-6-ylethanone typically involves multi-step organic reactions. One common method is the condensation of pyridine-2-carboxaldehyde with quinoline-6-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process can be optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridin-2-yl-1-quinolin-6-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-2-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives and quinoline alcohols.
Aplicaciones Científicas De Investigación
2-Pyridin-2-yl-1-quinolin-6-ylethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-pyridin-2-yl-1-quinolin-6-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-Pyridin-2-yl-1-quinolin-6-ylethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Quinolin-2-one derivatives: These compounds share the quinoline ring but differ in their substituents and functional groups.
Pyridine derivatives: Compounds containing pyridine rings with various substituents.
Isoquinoline derivatives: These compounds have a similar structure but with a different arrangement of the rings.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-1-quinolin-6-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(11-14-5-1-2-8-17-14)13-6-7-15-12(10-13)4-3-9-18-15/h1-10H,11H2 |
Clave InChI |
XSQMOAXHUHHGAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)










